molecular formula C10H22O2Si B8558575 T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane CAS No. 42201-84-3

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane

Cat. No.: B8558575
CAS No.: 42201-84-3
M. Wt: 202.37 g/mol
InChI Key: CMPNAJZXUCOAPV-UHFFFAOYSA-N
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Description

T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane is a useful research compound. Its molecular formula is C10H22O2Si and its molecular weight is 202.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

42201-84-3

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

tert-butyl-(1-ethoxyethenoxy)-dimethylsilane

InChI

InChI=1S/C10H22O2Si/c1-8-11-9(2)12-13(6,7)10(3,4)5/h2,8H2,1,3-7H3

InChI Key

CMPNAJZXUCOAPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (17.34 mL, 102.14 mmol) in THF (63.4 mL) under argon, 2.9 M BuLi in hexanes (34.05 mL, 98.74 mmol) was added dropwise at 0° C. The reaction was stirred for 15 min. and subsequently cooled to −78° C. t-Butyldimethylchlorosilane (TBDMSCl) (16.94 g, 112.36 mmol) in THF (25.4 mL) was added and then a solution of anhydrous ethyl acetate (8.38 mL, 85.12 mmol) in THF (57.2 mL) was slowly added over 1 h. The mixture was stirred for an additional 10 min at −78° C. and then stirred at r.t. for 1 h. The solution was then diluted with hexanes (285.9 mL), filtered through a Celite pad, and the filtrate concentrated. Distillation under vacuum at 42-50° C. gave an orange oil (g, 2.0%). 1H NMR (400 MHz, CDCl3) δ 3.74 (q, 2H, J=7.0 Hz, CH2), 3.22 (d, 1H, J=2.0 Hz, CH2), 3.05 (d, 1H, J=2.0 Hz, CH2), 1.29 (t, 3H, J=7.1 Hz, CH3), 0.94 (s, 9H, CH3), 0.17 (s, 6H, CH3); 13C NMR (400 MHz, CDCl3) δ 160.3, 62.4, 59.6, 24.79, 17.3, 13.5, −5.4
Quantity
17.34 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
34.05 mL
Type
reactant
Reaction Step One
Name
Quantity
63.4 mL
Type
solvent
Reaction Step One
Quantity
16.94 g
Type
reactant
Reaction Step Two
Name
Quantity
25.4 mL
Type
solvent
Reaction Step Two
Quantity
8.38 mL
Type
reactant
Reaction Step Three
Name
Quantity
57.2 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
285.9 mL
Type
solvent
Reaction Step Four

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